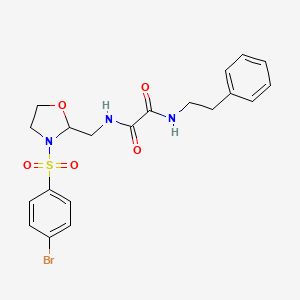
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, also known as BPO-27, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPO-27 is a small molecule inhibitor that targets the STAT3 signaling pathway, which is known to play a crucial role in the development and progression of various cancers.
Scientific Research Applications
Antibacterial and Antifungal Properties
- Phenyl oxazolidinones, a category including N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, have demonstrated antibacterial and antifungal activities. Specifically, they have been effective against various bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and fungi such as Candida albicans and Aspergillus (Fernandes, Kumar, & Kumar, 2013).
Structural Characteristics and Biological Activity
- The oxazolidinone ring and sulfonamide group in compounds like this compound are characteristic of biologically and pharmaceutically active compounds. The conformation and stereochemistry of these compounds have implications for their biological activities (Berredjem et al., 2010).
Synthetic Methodologies
- Advanced synthetic methodologies involving N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been developed, leading to the creation of compounds with specific stereochemical properties. These methods are significant in synthesizing complex molecules like this compound (Marcantoni, Mecozzi, & Petrini, 2002).
Novel Antibacterial Agents
- The oxazolidinone class, which includes this compound, has shown promise as novel antibacterial agents. They have a unique mechanism of bacterial protein synthesis inhibition, which is significant in developing new antimicrobial therapies (Gordeev & Yuan, 2014).
Crystal Structure and Conformational Analysis
- The crystal structures of compounds like this compound are studied to understand their conformational properties, which are crucial in determining their biological activities (Hirschler, Berger, & Bolte, 1994).
Antimicrobial Properties and Synthesis
- Compounds within the oxazolidinone class, including this compound, have been synthesized and shown significant antimicrobial activities against various bacterial and fungal strains. These findings are instrumental in pharmaceutical research and development (Babu, Pitchumani, & Ramesh, 2013).
Electrophoretic and Biocompatible Applications
- The research also extends into electrophoretic and biocompatible applications of compounds related to the oxazolidinone class, demonstrating their versatility in various scientific and industrial applications (Hayashi & Takasu, 2015).
properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c21-16-6-8-17(9-7-16)30(27,28)24-12-13-29-18(24)14-23-20(26)19(25)22-11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFCIPQVRQJVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)
![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)
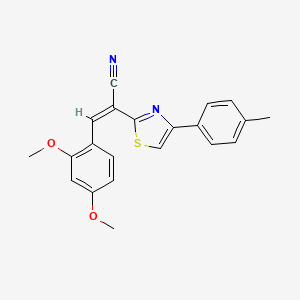

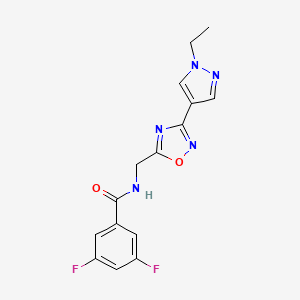
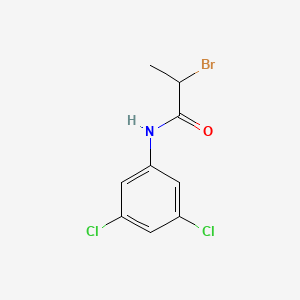
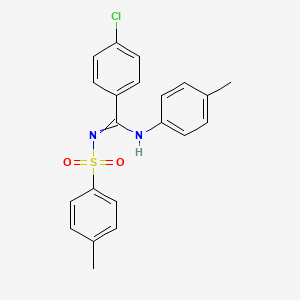
![N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2558315.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2558317.png)
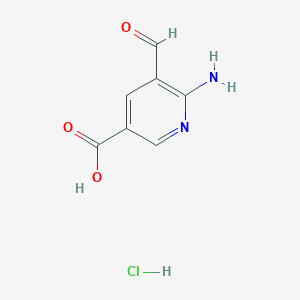
![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)
![cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2558322.png)
![6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2558323.png)
![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)